N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide

Catalog No.
S2713934
CAS No.
1251685-36-5
M.F
C18H21FN4O3
M. Wt
360.389
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-p...

CAS Number

1251685-36-5

Product Name

N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide

Molecular Formula

C18H21FN4O3

Molecular Weight

360.389

InChI

InChI=1S/C18H21FN4O3/c1-12-9-17(25)23(18(20-12)22-7-3-4-8-22)11-16(24)21-13-5-6-15(26-2)14(19)10-13/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24)

InChI Key

QLKJVKIRIWSVII-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC(=C(C=C3)OC)F

Solubility

not available

Synthesis and Characterization:

  • N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide, also known as compound 42, was synthesized and characterized by researchers in 2012. []
  • The study aimed to develop novel pyrimidine derivatives as potential kinase inhibitors. [] Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition has been linked to the treatment of several diseases.
  • The synthesis of compound 42 involved a multi-step process, and its characterization was performed using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry, and elemental analysis. []

Biological Evaluation:

  • The researchers evaluated the kinase inhibitory activity of compound 42 against a panel of kinases. []
  • The compound exhibited moderate inhibitory activity against some kinases, but further optimization was deemed necessary to improve its potency and selectivity. []

Current Status:

  • It is important to note that this research was published in 2012, and there is no further information available on the development of compound 42 or its potential therapeutic applications.
  • Further research and development would be required to determine its suitability for any specific medical use.

XLogP3

1.3

Dates

Modify: 2023-08-16

Explore Compound Types